methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate
Description
Methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a nitrogen-rich heterocyclic compound featuring a triazolo[4,5-d]pyrimidinone core. This structure comprises a fused triazole and pyrimidine ring system, substituted at position 3 with a 4-bromophenyl group and at position 6 with a methylene-linked furan-2-carboxylate moiety. The 4-bromophenyl group may contribute to halogen-based intermolecular interactions, while the furan-2-carboxylate ester introduces polarity and influences solubility in organic solvents. Though direct synthetic details for this compound are unavailable in the provided evidence, analogous thiazolo[3,2-a]pyrimidine derivatives (e.g., ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) are synthesized via cyclocondensation reactions involving thiourea, aldehydes, and β-keto esters . The triazolo core likely requires alternative strategies, such as copper-catalyzed azide-alkyne cycloaddition, to form the triazole ring.
Properties
IUPAC Name |
methyl 5-[[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O4/c1-26-17(25)13-7-6-12(27-13)8-22-9-19-15-14(16(22)24)20-21-23(15)11-4-2-10(18)3-5-11/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJYKANXJFMHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F1876-0370 are currently under investigation. Based on the structural similarity to other triazolo-pyrimidine compounds, it is plausible that F1876-0370 may interact with key cell membrane components or specific protein targets.
Mode of Action
Triazolo-pyrimidine compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties. They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells. This suggests that F1876-0370 might interact with its targets, leading to changes in cellular signaling pathways.
Biochemical Pathways
The biochemical pathways affected by F1876-0370 are yet to be elucidated. Given the anti-inflammatory properties of similar compounds, it is possible that F1876-0370 may impact pathways related to inflammation and immune response
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
Based on the observed effects of similar compounds, it is possible that F1876-0370 may exert neuroprotective effects and reduce inflammation
Biological Activity
Methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine scaffold, which is known for its diverse biological activities. The presence of the bromophenyl group and the furan-2-carboxylate moiety enhances its pharmacological profile.
Structure Overview
- Molecular Formula : C₁₅H₁₃BrN₄O₃
- Molecular Weight : 373.19 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following sections summarize key findings from various research efforts.
In Vitro Studies
-
Cytotoxicity Assays :
- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer).
- IC₅₀ values ranged from 0.07 μM to 10.8 μM across different cell lines, indicating potent activity compared to standard chemotherapeutics like Etoposide, which showed IC₅₀ values between 1.97 μM and 3.08 μM .
-
Mechanism of Action :
- Molecular docking studies revealed that the compound interacts effectively with the EGFR tyrosine kinase domain, suggesting a mechanism involving inhibition of key signaling pathways in cancer proliferation .
- Apoptotic activity was confirmed through assays that indicated increased rates of programmed cell death in treated cells.
Structure-Activity Relationship (SAR)
The structural modifications of the compound significantly influence its biological activity:
- Bromophenyl Substituent : Enhances binding affinity to target proteins.
- Furan Ring : Contributes to increased lipophilicity and cellular uptake.
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Methyl 5-{...} | 0.07 | MCF7 |
| Methyl 5-{...} | 0.19 | A549 |
| Methyl 5-{...} | 0.012 | PC3 |
Study 1: Anticancer Screening
In a recent screening of a library of compounds for anticancer activity using multicellular spheroids as models, this compound exhibited notable efficacy against MCF7 cells. The study highlighted its potential as a lead compound for further development .
Study 2: Molecular Docking and ADME Analysis
A detailed computational study involving molecular docking simulations indicated that this compound exhibits favorable binding interactions with several cancer-related targets. Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) analysis predicted high oral bioavailability (>85%), making it a promising candidate for oral administration in therapeutic settings .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a triazolopyrimidine core and a furan carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 429.00727 g/mol. The presence of bromine in the phenyl ring contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate as an anticancer agent.
- Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
-
Cell Lines Tested : It has demonstrated significant cytotoxic effects against various cancer cell lines including:
- MCF-7 (Breast Cancer): Exhibited IC50 values in the low micromolar range.
- HCT-116 (Colon Cancer): Similar efficacy was noted.
- PC-3 (Prostate Cancer): The compound also showed activity against prostate cancer cells.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that derivatives of triazolopyrimidines can exhibit antibacterial and antifungal properties. Further research is required to explore these activities comprehensively.
Research Findings and Case Studies
Several case studies have documented the effectiveness of this compound and related triazolopyrimidine derivatives:
| Study Focus | Findings |
|---|---|
| MCF-7 Cell Apoptosis | A derivative showed an increase in apoptosis by 58.29-fold compared to untreated controls . |
| Molecular Docking Studies | In silico analyses revealed favorable binding interactions with targets such as EGFR and PI3K . |
| Comparative Efficacy | More effective than standard chemotherapeutic agents such as doxorubicin in some studies . |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole and pyrimidine derivatives. Key steps often include:
- Formation of the Triazole Ring : Utilizing appropriate precursors to construct the triazole core.
- Acylation Reactions : Introducing the furan carboxylate moiety through acylation methods.
- Purification Techniques : Employing chromatography for purification to achieve high purity levels suitable for biological testing.
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison with Analogous Compounds
Table 2. Spectroscopic and Physical Properties
Preparation Methods
Cyclocondensation of Aminotriazoles and Pyrimidine Derivatives
The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclocondensation between 5-amino-1,2,3-triazole derivatives and functionalized pyrimidines. For instance, reacting 5-amino-1H-1,2,3-triazole with a 4,6-dichloropyrimidine-5-one in the presence of a base like potassium carbonate yields the triazolopyrimidine backbone. The 4-bromophenyl group is introduced at the N3 position through a nucleophilic aromatic substitution (SNAr) using 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions.
Key reaction parameters :
Functionalization at Position 6 for Methylene Bridge
To install the methylene linker at position 6, the triazolopyrimidine core undergoes alkylation. Treating the intermediate with methyl iodide and a strong base (e.g., sodium hydride) in tetrahydrofuran (THF) introduces a methyl group. Subsequent bromination using N-bromosuccinimide (NBS) under radical conditions generates the 6-(bromomethyl) derivative.
Analytical validation :
Synthesis of the Furan-2-Carboxylate Moiety
Oxidation of Furfural Derivatives
Methyl 5-(hydroxymethyl)furan-2-carboxylate is synthesized via MnO2-mediated oxidation of 5-methylfurfural in methanol. Sodium cyanide facilitates the oxidation, yielding the carboxylate ester.
Procedure :
Functionalization at Position 5
The hydroxymethyl group at position 5 is converted to a bromomethyl derivative using phosphorus tribromide (PBr3) in dichloromethane. This step activates the furan for nucleophilic substitution.
Characterization :
Coupling Strategies for Methylene Bridge Formation
Nucleophilic Substitution
The bromomethyl-triazolopyrimidine reacts with the deprotonated hydroxymethyl-furan carboxylate in DMF. Potassium carbonate facilitates the SN2 displacement, forming the methylene bridge.
Optimized conditions :
Mitsunobu Coupling
An alternative approach employs Mitsunobu conditions to couple the hydroxymethyl-furan with the triazolopyrimidine. Diethyl azodicarboxylate (DEAD) and triphenylphosphine promote the reaction, though yields are lower (50–55%) due to steric hindrance.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | 65–70% | High efficiency, scalable | Requires activated leaving groups |
| Mitsunobu coupling | 50–55% | Mild conditions | Low yield, costly reagents |
Spectroscopic Characterization
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the condensation of triazolopyrimidine precursors and furan carboxylate derivatives. Key steps include:
- Solvent selection : Ethanol or dimethylformamide (DMF) for improved solubility.
- Catalysts : Triethylamine or acetic anhydride to facilitate coupling reactions.
- Temperature control : Maintain 60–80°C to avoid side reactions. Purity is ensured via HPLC (to monitor intermediates) and column chromatography (for final purification). Post-synthesis, NMR (1H/13C) and mass spectrometry validate structural integrity .
Q. Which analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., bromophenyl protons at δ 7.4–7.6 ppm), while 13C NMR confirms carbonyl and aromatic carbons.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 503.2).
- X-ray crystallography : Resolves stereochemistry, particularly for the triazolo-pyrimidine core and furan substituents .
Q. How is reaction progress monitored during synthesis?
- Thin-layer chromatography (TLC) : Used intermittently to track intermediate formation.
- High-performance liquid chromatography (HPLC) : Provides real-time analysis of reaction mixtures, enabling adjustments to solvent ratios or temperature if byproducts emerge .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies (e.g., varying IC50 values for enzyme inhibition) may arise from:
- Purity variations : Impurities >5% can skew results; re-test with HPLC-validated samples.
- Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations.
- Structural analogs : Compare with derivatives (e.g., methoxy or chloro substitutions) to identify substituent-specific effects .
Q. What strategies elucidate the compound’s enzyme inhibition mechanisms?
- Molecular docking : Predict binding modes to targets like casein kinase 2 (e.g., hydrogen bonding with triazolo N-atoms).
- Kinetic assays : Measure inhibition constants (Ki) under varying substrate concentrations.
- Mutagenesis studies : Modify active-site residues to validate interaction hotspots .
Q. How can the compound’s solubility be optimized for in vivo studies?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the furan ring.
- Co-solvents : Use cyclodextrins or PEG-based formulations.
- Salt formation : Convert carboxylate to sodium or potassium salts .
Q. What computational methods predict reactivity and bioactivity?
- Density Functional Theory (DFT) : Models electron distribution to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulates binding stability in biological environments.
- QSAR models : Correlate substituent effects (e.g., bromo vs. methoxy) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
